2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid

Description

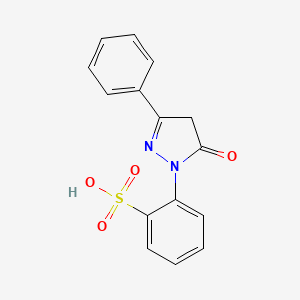

2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid is a heterocyclic compound featuring a benzenesulphonic acid core linked to a 4,5-dihydro-5-oxo-3-phenylpyrazole moiety. Its structure combines aromatic and heterocyclic components, making it relevant in medicinal chemistry and industrial applications. The compound is registered under CAS numbers 85098-80-2 and 285-433-5 .

Properties

IUPAC Name |

2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c18-15-10-12(11-6-2-1-3-7-11)16-17(15)13-8-4-5-9-14(13)22(19,20)21/h1-9H,10H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMVVICUDHEKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2S(=O)(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974106 | |

| Record name | 2-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-68-5 | |

| Record name | 2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5855-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,5-dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method A: Condensation Reaction

This method involves the reaction of 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate in the presence of a suitable solvent such as acetic acid or methanol. The following steps outline the procedure:

-

- 4-chlorophenylhydrazine hydrochloride

- Ethyl acetoacetate

- Sodium acetate (as a catalyst)

-

- Mix 4-chlorophenylhydrazine hydrochloride and ethyl acetoacetate in glacial acetic acid.

- Heat the mixture to reflux for several hours.

- Upon completion, pour the reaction mixture into ice water to precipitate the product.

- Filter and dry the solid product.

Yield : Typically yields around 90% depending on reaction conditions and purification steps.

Method B: Sulfonation Reaction

In this method, benzenesulfonyl chloride is reacted with a pyrazolone derivative under basic conditions:

-

- Pyrazolone derivative (e.g., 3-phenylpyrazolone)

- Benzenesulfonyl chloride

- Base (e.g., triethylamine or pyridine)

-

- Dissolve the pyrazolone derivative in an organic solvent such as dichloromethane.

- Add benzenesulfonyl chloride and base to the solution.

- Stir the mixture at room temperature for several hours.

- After completion, wash with water and extract the organic layer.

- Purify the product via recrystallization.

Yield : Generally high, often exceeding 85%.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method:

| Method | Reactants | Conditions | Yield | Comments |

|---|---|---|---|---|

| A | 4-chlorophenylhydrazine hydrochloride, ethyl acetoacetate | Reflux in acetic acid | ~90% | Simple procedure; high yield |

| B | Pyrazolone derivative, benzenesulfonyl chloride | Stir at room temperature with base | >85% | Effective for sulfonation; requires careful handling of reagents |

Research Findings

Recent studies indicate that pyrazolone derivatives exhibit various biological activities, including anti-inflammatory properties. The synthesis of these compounds often involves optimizing reaction conditions to enhance yield and purity while minimizing waste—aligning with principles of green chemistry.

Biological Activity

Research has shown that derivatives of pyrazolone can serve as effective inhibitors for certain enzymes involved in inflammatory pathways. The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the pyrazolone ring significantly influence their pharmacological properties.

Chemical Reactions Analysis

Azo Coupling Reactions

The pyrazolone core of the compound enables participation in azo coupling reactions, forming dyes or bioactive derivatives. The active methylene group (C4 of the pyrazolone ring) reacts with diazonium salts under alkaline conditions to yield azo compounds.

Mechanistic Insight :

- The enol tautomer of the pyrazolone ring facilitates electrophilic attack at C4 .

- Steric hindrance from the phenyl group at C3 directs coupling to the C4 position .

Alkylation and Acylation

The pyrazolone ring undergoes alkylation at oxygen (O5) or nitrogen (N1/N2), depending on reaction conditions:

Key Data :

- N-Methyl derivatives show reduced hydrogen-bonding capacity, altering solubility .

- O-Alkylation diminishes tautomerization, stabilizing the keto form .

Salt Formation and Ionic Interactions

The sulfonic acid group (–SO<sub>3</sub>H) participates in acid-base reactions, forming salts with cations (e.g., Na⁺, Ca²⁺):

| Base | Product | Application |

|---|---|---|

| NaOH | Sodium benzenesulphonate | Improves aqueous solubility for pharmaceutical formulations . |

| Ca(OH)<sub>2</sub> | Calcium salt | Used in ion-exchange resins. |

Notable Properties :

Nucleophilic Substitution

The sulfonic acid group can be replaced by nucleophiles under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| PCl<sub>5</sub> | 80°C, anhydrous | Sulfonyl chloride intermediate. |

| NH<sub>3</sub> | Aqueous, RT | Sulfonamide derivative (bioactive) . |

Example :

- Reaction with ammonia yields 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, a COX-2 inhibitor precursor .

Redox Reactions

The pyrazolone ring undergoes redox transformations:

| Reaction | Conditions | Outcome |

|---|---|---|

| Reduction (H<sub>2</sub>/Pd-C) | Ethanol, 50°C | Saturation of the pyrazolone ring to pyrazolidinone |

| Oxidation (KMnO<sub>4</sub>) | Acidic, heat | Cleavage of the pyrazolone ring to carboxylic acids. |

Applications :

Condensation Reactions

The active methylene group (C4) participates in Knoevenagel condensations:

| Reagent | Product | Use |

|---|---|---|

| Aromatic aldehydes | Styryl-substituted pyrazolones | Fluorescent probes . |

| Malononitrile | Cyanoethyl derivatives | Precursors for heterocyclic synthesis. |

Mechanism :

- Base-catalyzed deprotonation at C4 enables nucleophilic attack on carbonyl groups.

Scientific Research Applications

Biological Activities

Anti-inflammatory and Analgesic Properties

Research indicates that compounds related to 2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid exhibit notable anti-inflammatory and analgesic effects. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. This action suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. This could lead to applications in pharmaceuticals aimed at combating resistant bacterial infections .

Medicinal Chemistry Applications

Drug Development

In medicinal chemistry, the compound's structure allows for modifications that can enhance its pharmacological profile. The presence of the pyrazolone moiety is significant because pyrazolones are known for their diverse biological activities. Researchers are exploring derivatives of this compound to optimize efficacy and reduce side effects in drug formulations .

Analytical Chemistry

This compound can also be utilized as a reagent in analytical chemistry for the detection of various metal ions. Its ability to form complexes with metals makes it useful in developing colorimetric assays and other analytical techniques .

Material Science Applications

Polymer Chemistry

The sulfonic acid group in this compound provides unique properties that can be exploited in polymer chemistry. Research has indicated that incorporating such compounds into polymer matrices can enhance their thermal stability and mechanical properties. This opens avenues for creating advanced materials with specific functionalities .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Anti-inflammatory Effects | Demonstrated significant inhibition of COX enzymes | Potential treatment for arthritis |

| Antimicrobial Evaluation | Showed activity against resistant bacterial strains | Development of new antibiotics |

| Polymer Enhancement Research | Improved thermal stability in polymer composites | Advanced materials for industrial use |

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the pyrazole ring, benzene ring, or sulphonic acid group, leading to variations in physicochemical properties and applications. Below is a comparative analysis supported by experimental

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Structural and Electronic Variations

- Substituent Effects :

- Phenyl vs. Methyl : The target compound’s phenyl group enhances π-π stacking interactions compared to methyl-substituted analogs (e.g., 119-17-5), which may reduce steric hindrance .

- Chlorine Substitution : The dichloro derivative (94349-41-4) exhibits stronger electron-withdrawing effects, increasing stability and reactivity in electrophilic substitution reactions .

- Sulfonamide vs. Sulphonic Acid : Sulfonamide derivatives () show higher bioactivity (e.g., carbonic anhydrase inhibition) due to hydrogen-bonding capacity, contrasting with the sulphonic acid’s ionic solubility .

Research Findings and Trends

Biological Activity

2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid, also known as benzoic acid derivative with a pyrazole moiety, has garnered attention due to its diverse biological activities. This compound belongs to a class of pyrazole derivatives that are recognized for their therapeutic potential, including anti-inflammatory, anti-cancer, and antimicrobial properties.

- Molecular Formula : C16H12N2O3S

- Molecular Weight : 304.34 g/mol

- CAS Number : 354781-70-7

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit inflammatory mediators in various models. In particular:

- Mechanism : These compounds inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. The compound has shown activity against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| E. coli | Moderate | |

| S. aureus | Significant | |

| Pseudomonas aeruginosa | Moderate | |

| Klebsiella pneumonia | Significant |

Studies suggest that the presence of the sulfonamide group enhances the antimicrobial activity of the pyrazole moiety, making it a promising candidate for further development.

Anticancer Properties

The anticancer potential of pyrazole derivatives is noteworthy. Several studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Kinases : Pyrazole derivatives have shown inhibitory effects on key kinases involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase .

- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells by activating intrinsic pathways .

Case Study 1: Anti-inflammatory Evaluation

A study conducted on a series of pyrazole derivatives revealed that certain compounds exhibited anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models. The compound 3k was particularly noted for its strong activity against both COX and LOX pathways .

Case Study 2: Antimicrobial Testing

In another investigation, a novel series of 1-thiocarbamoyl 3-substituted phenyl-pyrazoles were synthesized and tested against various bacterial strains. The results indicated that specific substitutions significantly enhanced antimicrobial activity against E. coli and S. aureus, supporting the hypothesis that structural modifications can optimize biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves coupling a pyrazole precursor with a sulfonated benzene derivative. Key steps include diazotization and azo-coupling reactions under controlled pH (4–6) and low-temperature conditions (0–5°C) to stabilize intermediates. Post-synthetic purification via recrystallization using ethanol/water mixtures enhances purity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for sulfonation agents) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the pyrazole ring (δ 6.8–7.2 ppm for aromatic protons) and sulfonic acid group (δ 3.5–4.0 ppm for SO₃H).

- FT-IR : Peaks at 1150–1200 cm⁻¹ (S=O stretching) and 1600–1650 cm⁻¹ (C=N pyrazole) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 254.26 for C₁₀H₁₀N₂O₄S) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Store in airtight containers at 2–8°C to prevent hydrolysis. Solubility in aqueous buffers (pH 7–9) reduces aerosolization risks. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?

- Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution restraints. Cross-validate with independent software (e.g., Olex2) to address phase ambiguities. For disordered regions, apply ISOR and DELU restraints to thermal parameters. Validate hydrogen bonding networks using PLATON’s ADDSYM to detect missed symmetry .

Q. What computational methods are suitable for predicting biological activity based on the compound’s molecular structure?

- Methodological Answer : Perform molecular docking (AutoDock Vina, GOLD) to assess binding affinity with target proteins (e.g., cyclooxygenase-2). Use QSAR models to correlate substituent effects (e.g., sulfonate group position) with anti-inflammatory activity. DFT calculations (B3LYP/6-31G*) predict tautomeric stability of the pyrazole ring, influencing pharmacophore design .

Q. How should researchers design experiments to assess solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and HPLC quantification.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, monitoring via LC-MS for sulfonate hydrolysis products.

- Interaction Studies : Use fluorescence quenching to assess binding with serum albumin (λₑₓ = 280 nm) .

Q. What strategies can analyze the tautomeric forms of the pyrazole ring in different solvents?

- Methodological Answer : Combine ¹H NMR (DMSO-d₆ vs. CDCl₃) to detect keto-enol tautomer shifts (δ 10–12 ppm for enolic OH). X-ray crystallography (SHELXL-refined structures) identifies dominant tautomers in solid state. Solvatochromic UV-Vis studies (200–400 nm) correlate solvent polarity with tautomeric equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.